(2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester
Description
(2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester is a benzothiazole derivative characterized by a 2-chloro substituent on the benzothiazole ring and an acetic acid ethyl ester group at the 6-position. This compound is synthesized via a multi-step process involving:
- Reductive amination of nitro precursors under ultrasound irradiation (SnCl₂/EtOH, 85% yield) .
- Cyclization with KSCN and Br₂ in acetic acid to form the benzothiazole core (68% yield) .
- Acetylation and ester hydrolysis to introduce functional groups .
Applications are inferred in medicinal chemistry, particularly as intermediates for antitumor or antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBFLRPTGHFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization with Chlorinated Intermediates
A primary method involves constructing the benzothiazole core with pre-introduced chlorine at the 6-position. This approach leverages 6-chloro-2-aminothiophenol as a starting material, which reacts with ethyl cyanoacetate or ethyl chloroacetate to form the target ester.
Mechanism :
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Cyclization : 6-Chloro-2-aminothiophenol undergoes condensation with ethyl cyanoacetate under basic conditions (e.g., trimethylamine), forming the benzothiazole ring and introducing the ethyl ester at the 2-position.
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Oxidation : Optional oxidation steps may stabilize the ester group, though typically unnecessary in this pathway.
Example Reaction :
Yield: ~75–85% (reported for analogous benzothiazole esters).
Chlorination Post-Cyclization
An alternative route involves synthesizing the benzothiazole-acetic acid ethyl ester first, followed by selective chlorination at the 6-position.
Mechanism :
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Ester Formation : Ethyl 2-benzothiazolyl acetate is synthesized via reaction of 2-aminothiophenol with ethyl chloroacetate.
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Electrophilic Chlorination : The ester is treated with Cl₂ or SOCl₂ in the presence of a catalyst (e.g., FeCl₃) to direct chlorination to the 6-position.
Example Reaction :
Yield: ~60–70% (estimated for analogous chlorination).
Optimized Reaction Conditions
Catalysts and Solvents
Key Challenges and Solutions
-
Regioselectivity : Chlorination at the 6-position requires directing groups. The ester at the 2-position may deactivate the ring, necessitating strong electrophiles like Cl₂.
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Yield Optimization : Microwave-assisted synthesis or PPA (polyphosphoric acid) can enhance cyclization efficiency.
Comparative Analysis of Methods
Case Studies from Literature
Synthesis via 6-Chloro-2-aminothiophenol
A patent (CN104447329A) outlines a method for 2-chloroacetoacetic acid ethyl ester, adaptable for benzothiazole derivatives:
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzothiazoles.
Hydrolysis: Formation of (2-Chloro-benzothiazol-6-yl)-acetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interaction with biological targets, making it suitable for drug development.
- Antimicrobial Activity : Studies have shown that (2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester exhibits antimicrobial properties against various pathogens. For example, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. In vivo studies have shown reduced inflammation markers in animal models treated with the compound.
Agricultural Chemistry
In agriculture, the compound has been explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymatic pathways in plants and pests.
- Herbicidal Activity : Field trials have demonstrated that formulations containing (2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester effectively control weed populations without harming crop yields. This selectivity is attributed to its mechanism of action targeting specific plant growth regulators.
- Fungicidal Properties : The compound has also shown efficacy against fungal pathogens affecting crops. Laboratory studies indicate that it disrupts fungal cell wall synthesis, leading to cell lysis.
Materials Science
The unique chemical structure of (2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester allows it to be used in the synthesis of advanced materials.
- Polymerization Agent : It serves as a monomer or co-monomer in the production of specialty polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices improves their resistance to degradation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of (2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an alternative treatment option.
Case Study 2: Agricultural Application
In a controlled field trial, crops treated with a formulation containing this compound showed a 50% reduction in weed biomass compared to untreated controls. The study highlighted its potential as an environmentally friendly herbicide alternative.
Case Study 3: Material Development
Research published in Materials Science & Engineering demonstrated that polymers synthesized using (2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester exhibited improved tensile strength and thermal stability compared to conventional polymers, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of (2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific compound synthesized from this intermediate.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Differences and Implications
Substituent Effects: Chloro vs. Amino (CAS 50850-93-6): The 2-Cl group in the target compound enhances electrophilic reactivity compared to the 2-NH₂ analog, which may improve covalent binding to cysteine residues in enzymes . Ethyl Ester vs. Carboxylic Acid (CAS 30132-15-1): The ethyl ester increases logP (lipophilicity) by ~1.5 units, favoring blood-brain barrier penetration, whereas the free -COOH group in the analog enables salt formation for aqueous formulation .
Biological Activity: The fluorinated analog (CAS 878689-03-3) introduces a fluorine atom at the 6-position, which can block cytochrome P450-mediated metabolism, extending half-life in vivo . Methoxyethyl ester (CAS 436088-66-3) offers improved water solubility (logS ≈ -3.5 vs. -4.2 for ethyl ester), critical for intravenous administration .
Synthetic Accessibility :
- The target compound requires hazardous reagents (Br₂, SnCl₂) for cyclization and reduction, whereas the 2-NH₂ analogs (e.g., CAS 50850-93-6) avoid bromine, simplifying synthesis .
Biological Activity
(2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: Ethyl 2-chloro-6-benzothiazolyl acetate
- Molecular Formula: C10H10ClN2O2S
- Molecular Weight: 248.71 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including (2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester, exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown that compounds similar to (2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester can have MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and K. pneumoniae .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| K. pneumoniae | 50 | 30 |
| P. aeruginosa | 45 | 24 |
Anticancer Activity
The compound has also shown promise in anticancer studies. For example, one study noted that certain benzothiazole derivatives demonstrated cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value indicating significant inhibition of cell growth .
- Mechanism of Action: The anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest at the S phase, which leads to reduced cell viability .
| Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| MCF-7 | 225 | S phase arrest |
Anti-inflammatory Activity
(2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester has been investigated for its anti-inflammatory properties. In vitro studies indicated that related compounds could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showing potential for treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted by Roxana et al. synthesized several thiourea derivatives based on benzothiazole and tested their antibacterial activity against common pathogens. The results indicated that these derivatives could serve as effective alternatives to traditional antibiotics . -
Anticancer Research:
In a study focusing on the effects of benzothiazole derivatives on cancer cells, it was found that treatment with these compounds significantly increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting cell membrane damage and cytotoxicity .
Q & A
Q. What are the primary synthetic routes for (2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols involving esterification, cyclization, and functionalization. A common approach involves:
- Step 1 : Condensation of 6-aminobenzothiazole derivatives with ethyl chloroacetate under acidic conditions to form the acetic acid ethyl ester backbone .
- Step 2 : Chlorination at the 2-position using reagents like PCl₅ or SOCl₂ under controlled temperatures (60–80°C) to avoid overhalogenation .
- Critical factors : Catalyst choice (e.g., H₂SO₄ vs. Lewis acids), solvent polarity (ethanol vs. DMF), and reaction time significantly impact yield. Prolonged heating (>8 hours) may degrade sensitive intermediates, reducing overall efficiency .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselective chlorination and ester group placement. Aromatic protons in the benzothiazole ring typically appear at δ 7.2–8.1 ppm, while the ethyl ester group shows triplet signals near δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 285.05 for C₁₁H₁₀ClNO₂S) and detects side products like dechlorinated derivatives .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, particularly for residual solvents or unreacted precursors .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 150°C, with Cl⁻ release detected via ion chromatography. Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : The ester bond hydrolyzes in alkaline aqueous solutions (pH > 9), forming the carboxylic acid derivative. Use anhydrous solvents (e.g., THF) for long-term stability .
Advanced Research Questions
Q. How can regioselectivity challenges during chlorination be addressed?
- Electrophilic substitution control : Electron-donating groups (e.g., -OCH₃) at the 6-position direct chlorination to the 2-position via resonance stabilization. Computational modeling (DFT) predicts activation energies for competing pathways .
- Catalytic modulation : Lewis acids like FeCl₃ enhance selectivity by polarizing the benzothiazole ring, favoring Cl⁻ attack at the 2-position. Contrastingly, radical initiators (e.g., AIBN) may lead to undesired 4-chloro isomers .
Q. What mechanistic pathways explain side-reactions during synthesis?
- Ester hydrolysis : Trace moisture in solvents catalyzes ester cleavage, forming (2-Chloro-benzothiazol-6-yl)-acetic acid. This side-product is mitigated using molecular sieves or anhydrous Na₂SO₄ .
- Thiazole ring opening : Under strong acidic conditions (pH < 2), the thiazole ring may hydrolyze to form thiourea derivatives. Monitor pH rigorously during synthesis .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
- Metabolic interference : In vivo, esterases may hydrolyze the ethyl ester group, altering bioavailability. Use stable isotope tracers (e.g., ¹³C-labeled ester) to track metabolic fate .
- Cell permeability assays : Compare logP values (experimental vs. computational) to explain discrepancies in cellular uptake. The compound’s logP ≈ 2.5 suggests moderate permeability, but efflux pumps (e.g., P-gp) may reduce intracellular concentrations .
Q. What environmental impacts arise from its use in lab-scale studies?
- Persistence : Hydrolysis half-life in water is ~14 days at pH 7, but chlorinated byproducts (e.g., 2-chlorobenzothiazole) persist for >30 days, requiring advanced oxidation (e.g., UV/H₂O₂) for degradation .
- Ecotoxicity : Daphnia magna assays show LC₅₀ = 12 mg/L, indicating moderate aquatic toxicity. Implement waste neutralization protocols (e.g., activated carbon filtration) before disposal .
Q. How can computational modeling optimize derivatives for target binding?
- Docking studies : Molecular dynamics simulations with benzothiazole-binding enzymes (e.g., COX-2) identify favorable substituents at the 6-position. Ethyl esters with logP < 3 show higher binding affinity than methyl analogs .
- QSAR models : Correlate Hammett σ values of substituents with inhibitory activity (IC₅₀) to prioritize synthetic targets .
Methodological Recommendations
- Controlled experiments : Use fractional factorial designs to isolate variables (e.g., solvent, catalyst) affecting yield .
- Data validation : Cross-reference NMR shifts with NIST databases to confirm structural assignments .
- Risk mitigation : Screen for genotoxicity (Ames test) and endocrine disruption (YES assay) early in bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
